![molecular formula C10H11N3O4S B2427811 (Z)-4-[2-(furan-2-ylmethylcarbamothioyl)hydrazinyl]-4-oxobut-2-enoic acid CAS No. 342780-60-3](/img/structure/B2427811.png)
(Z)-4-[2-(furan-2-ylmethylcarbamothioyl)hydrazinyl]-4-oxobut-2-enoic acid
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Description
(Z)-4-[2-(furan-2-ylmethylcarbamothioyl)hydrazinyl]-4-oxobut-2-enoic acid, also known as furamidine or DB75, is a synthetic compound with potential antiprotozoal properties. It belongs to the family of amidine compounds and has been extensively studied for its ability to inhibit the growth of various protozoan parasites, including Trypanosoma brucei, Plasmodium falciparum, and Leishmania donovani.
Scientific Research Applications
- Iridium (Ir) supported on carbon demonstrated excellent results, achieving complete FFR conversion and a remarkable selectivity of 95% to 2-MF at a very low hydrogen pressure of 100 psig .
- Simple derivatives related to furan, such as furan-2-carboxaldehyde and 2-furoic acid , serve as educational tools for studying organic reactions like the Aldol condensation . These compounds help students understand fundamental chemical processes .
- Researchers have reported a facile method for accessing cis-dihydrofurobenzofuran . This involves a Pd-catalyzed intramolecular oxidative C–O bond formation using 2-(2,5-dihydro-furan-2-yl)-phenol as a substrate. The yield of cis-dihydrofurobenzofurans can reach up to 83% .
Hydrogenation of Furfural to 2-Methylfuran
Educational Tools for Organic Reactions
Synthesis of cis-Dihydrofurobenzofuran
properties
IUPAC Name |
(Z)-4-[2-(furan-2-ylmethylcarbamothioyl)hydrazinyl]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c14-8(3-4-9(15)16)12-13-10(18)11-6-7-2-1-5-17-7/h1-5H,6H2,(H,12,14)(H,15,16)(H2,11,13,18)/b4-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKGSQRCJNGEGI-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NNC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=S)NNC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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